molecular formula C7H5F3N4O B1483065 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide CAS No. 2097963-28-3

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No. B1483065
CAS RN: 2097963-28-3
M. Wt: 218.14 g/mol
InChI Key: KCYYVAXXPCIOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide” contains several functional groups. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The cyanomethyl group is a nitrile, which is a polar functional group with a triple bond between a carbon and a nitrogen. The pyrazole is a heterocyclic aromatic organic compound, which consists of a 5-membered ring with two nitrogen atoms. The carboxamide group is a functional group consisting of a carbonyl (RR’C=O) and amine (R’'N), which is often found in many kinds of drugs and proteins.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . The cyanomethyl group could potentially be introduced through a cyanation reaction. The pyrazole ring could be formed through a cyclization reaction, and the carboxamide group could be introduced through an amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl, cyanomethyl, pyrazole, and carboxamide functional groups. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine, which would impact the electronic properties of the molecule . The presence of the nitrogen atoms in the pyrazole ring and the carboxamide group would also contribute to the polarity of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups it contains. The trifluoromethyl group is known to undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . The cyanomethyl group could potentially undergo reactions typical of nitriles, such as hydrolysis to form a carboxylic acid. The pyrazole ring, being aromatic, would be expected to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes . The presence of the polar nitrile and carboxamide groups could impact the compound’s solubility in different solvents.

properties

IUPAC Name

2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4O/c8-7(9,10)5-3-4(6(12)15)14(13-5)2-1-11/h3H,2H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYYVAXXPCIOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CC#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 4
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 5
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 6
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.